

A Comparative Guide to Driselase and Cellulase Onozuka for Plant Protoplast Isolation

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Compound of Interest

Compound Name: *Driselase*

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The isolation of viable plant protoplasts is a cornerstone of plant biotechnology, enabling a wide range of applications from genetic transformation and somatic hybridization to single-cell analysis. The enzymatic digestion of the plant cell wall is the most critical step in this process, and the choice of enzymes is paramount to success. This guide provides an objective comparison of two commonly used enzyme preparations, **Driselase** and Cellulase Onozuka, for the isolation of plant protoplasts, supported by experimental data and detailed protocols.

Enzyme Composition and Activity

Driselase is a complex enzyme mixture derived from *Basidiomycetes* sp. containing a broad spectrum of cell wall degrading activities, including cellulase, hemicellulase, pectinase, and xylanase.[1][2][3] This multi-enzyme composition allows **Driselase** to break down the various polysaccharide components of the plant cell wall simultaneously.

Cellulase Onozuka, derived from *Trichoderma viride*, is primarily a cellulase, with potent activity against the β -1,4-glucan linkages in cellulose.[4][5] While its main activity is cellulolytic, it also contains some hemicellulase and pectinase activities.[4][5] It is often used in combination with Macerozyme, which is rich in pectinase and hemicellulase, to achieve complete cell wall digestion.[4][6]

Performance Comparison: Protoplast Yield and Viability

The efficiency of protoplast isolation is highly dependent on the plant species, tissue type, and the specific combination and concentration of enzymes used. While a single, universally optimal enzyme solution does not exist, the following tables summarize reported protoplast yields using **Driselase** and Cellulase Onozuka from various studies.

Table 1: Protoplast Yield with **Driselase**-Containing Enzyme Cocktails

Plant Species	Tissue Source	Enzyme Combination	Protoplast Yield (protoplasts/g FW)	Reference
Stevia rebaudiana	Leaves	2% Cellulase R-10, 1.5% Macerozyme R-10, 0.2% Driselase, 0.1% Pectolyase Y-23	Not specified	[3]
Alstroemeria	Friable embryogenic callus	4% Cellulase, 0.5% Driselase, 0.2% Macerozyme	Not specified	[7]
Phellodendron amurense	Callus	1% Cellulase Onozuka R-10, 1% Driselase	5.5×10^5	[8]
Glycine max (Soybean)	Hypocotyl	0.5% Driselase, 0.02% Macerozyme, 0.1% BSA, with varying Cellulase	Up to 8.81×10^6	[9]
Fusarium verticillioides (fungus)	Germinated conidia	12.5 mg/ml Driselase, 10 mg/ml lysing enzyme	Not specified	[10]

Table 2: Protoplast Yield with Cellulase Onozuka-Containing Enzyme Cocktails

Plant Species	Tissue Source	Enzyme Combination	Protoplast Yield (protoplasts/g FW)	Reference
Camellia sinensis (Tea)	Leaves	3% Cellulase R-10, 0.3% Macerozyme R-10	~10 ⁷	[1]
Brassica napus (Rapeseed)	Leaves	1.5% Cellulase Onozuka R-10, 0.6% Macerozyme R-10	Not specified	[11]
Brassica oleracea (Cabbage)	Leaves	0.5% Cellulase Onozuka RS, 0.1% Macerozyme R-10	2.38 to 4.63 x 10 ⁶	[12]
Arabidopsis thaliana	Roots	2.0-2.5% Cellulase Onozuka R-10	1.5-3 x 10 ⁷	[13]
Musa acuminata (Banana)	Embryogenic cell suspensions	1% Cellulase "Onozuka" R-10, 1% Macerozyme R-10	~3 x 10 ⁶	[14]
Dictyopteris pacifica & Scytosiphon lomentaria (Brown Algae)	Cultured samples	1% Cellulase Onozuka RS, 4 U/mL Alginate lyase	4.83 x 10 ⁶ & 74.64 x 10 ⁶	[15]

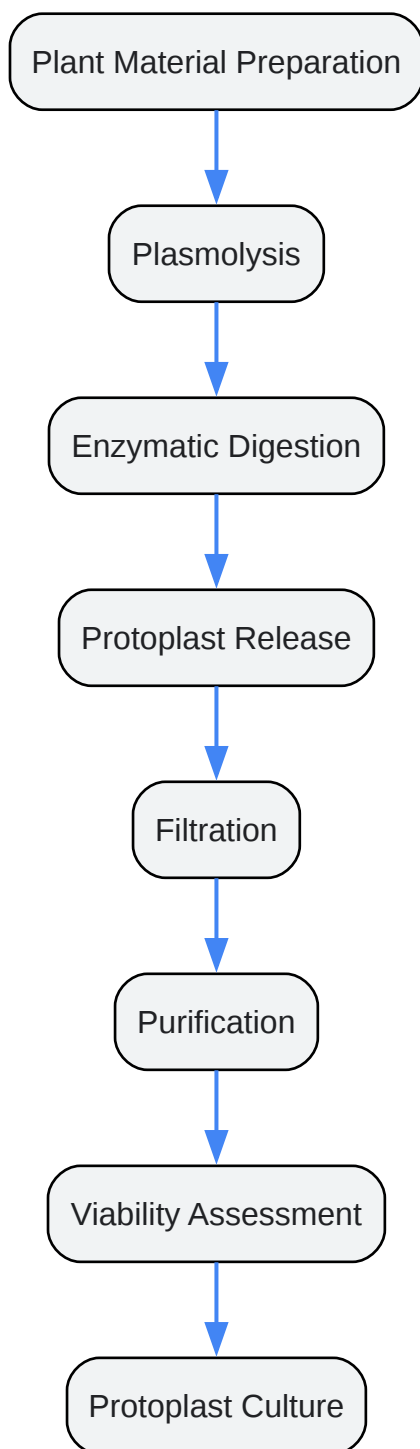
Key Observations:

- Synergy: Both **Driselase** and Cellulase Onozuka are often used in combination with other enzymes, particularly pectinases like Macerozyme or Pectolyase, to achieve efficient cell wall degradation.[3][4][7]
- Species Dependency: The optimal enzyme and concentration vary significantly between plant species. For example, a study on brown algae found that the inclusion of **Driselase** did not significantly affect protoplast yield, whereas Cellulase Onozuka RS was effective.[15] In contrast, for some woody plants and callus cultures, **Driselase** is a key component of the enzyme cocktail.[7][8]
- Concentration is Crucial: The concentration of each enzyme must be carefully optimized. For instance, in tea protoplast isolation, increasing Cellulase R-10 concentration to 3% significantly increased yield, while higher concentrations of Macerozyme R-10 had a negative effect.[1]

Experimental Protocols

The following are generalized protocols for plant protoplast isolation using either **Driselase** or Cellulase Onozuka. Researchers should optimize the enzyme concentrations, incubation time, and osmoticum concentration for their specific plant material.

General Protoplast Isolation Workflow



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A generalized workflow for plant protoplast isolation.

Protocol 1: Driselase-Based Enzyme Solution

- Plant Material: Use young, healthy, and fully expanded leaves or actively growing cell suspension cultures.
- Pre-treatment:
 - Sterilize the plant material (e.g., with 70% ethanol and a dilute bleach solution).
 - For leaves, gently remove the lower epidermis (peeling) or finely slice the tissue.
 - Incubate the tissue in a plasmolysis solution (e.g., 0.5 M mannitol) for 30-60 minutes.
- Enzyme Solution Preparation:
 - Prepare an enzyme solution containing:
 - 1.0 - 2.0% (w/v) **Driselase**
 - 0.5 - 1.0% (w/v) Macerozyme R-10 (optional, but recommended)
 - 0.4 - 0.6 M Mannitol (as osmotic stabilizer)
 - MES buffer (pH 5.5 - 5.8)
 - Filter-sterilize the enzyme solution.
- Digestion:
 - Remove the plasmolysis solution and add the enzyme solution.
 - Incubate in the dark at 25-30°C with gentle shaking (30-50 rpm) for 4-16 hours. Monitor the release of protoplasts periodically under a microscope.
- Purification:
 - Gently filter the digest through a series of nylon meshes (e.g., 100 µm followed by 40 µm) to remove undigested debris.
 - Centrifuge the filtrate at a low speed (e.g., 100 x g for 5 minutes) to pellet the protoplasts.

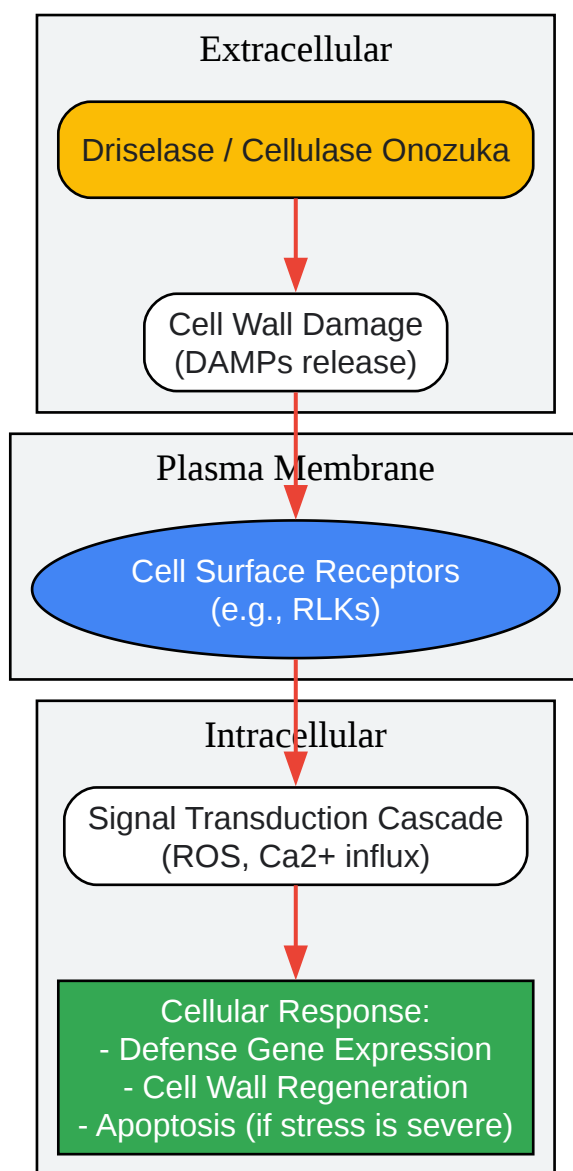
- Wash the protoplasts by resuspending the pellet in a washing solution (e.g., W5 solution) and centrifuging again. Repeat this step twice.
- For higher purity, protoplasts can be purified on a sucrose or Percoll density gradient.
- Viability and Yield Assessment:
 - Resuspend the final protoplast pellet in a known volume of culture medium.
 - Determine protoplast viability using fluorescein diacetate (FDA) staining.
 - Calculate the protoplast yield using a hemocytometer.

Protocol 2: Cellulase Onozuka-Based Enzyme Solution

- Plant Material and Pre-treatment: Follow steps 1 and 2 from Protocol 1.
- Enzyme Solution Preparation:
 - Prepare an enzyme solution containing:
 - 1.0 - 3.0% (w/v) Cellulase Onozuka R-10 or RS
 - 0.5 - 1.5% (w/v) Macerozyme R-10
 - 0.4 - 0.6 M Mannitol (as osmotic stabilizer)
 - MES buffer (pH 5.5 - 5.8)
 - Filter-sterilize the enzyme solution.
- Digestion, Purification, and Assessment: Follow steps 4, 5, and 6 from Protocol 1.

Signaling Pathways and Cell Wall Integrity

The enzymatic removal of the cell wall is a significant stress event for the plant cell, triggering cell wall integrity (CWI) signaling pathways.^[16] This response is initiated by the perception of cell wall damage, likely through cell surface receptors that monitor the state of the cell wall.^[16]



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Cell wall integrity signaling during enzymatic protoplast isolation.

Upon enzymatic digestion, damage-associated molecular patterns (DAMPs) are released from the cell wall, which are perceived by receptor-like kinases (RLKs) on the plasma membrane. [16] This perception triggers a downstream signaling cascade involving reactive oxygen species (ROS) production and calcium ion influx, leading to transcriptional reprogramming.[17] This can result in the activation of defense genes and the initiation of cell wall regeneration.[17] However, excessive stress from enzymatic treatment can also lead to programmed cell death,

reducing protoplast viability. Therefore, minimizing the incubation time and using the lowest effective enzyme concentration is crucial.

Conclusion and Recommendations

Both **Driselase** and Cellulase Onozuka are effective enzyme preparations for the isolation of plant protoplasts. The choice between them, or their use in combination, is highly dependent on the specific plant species and tissue being used.

- **Driselase** is a good starting point for many plant species, especially those with complex cell walls, due to its broad spectrum of enzymatic activities. Its "all-in-one" nature can simplify the initial optimization of enzyme cocktails.
- Cellulase Onozuka, particularly when combined with Macerozyme, offers a more defined and titratable system. This allows for more precise optimization of cellulase and pectinase activities, which can be beneficial for sensitive tissues or for maximizing protoplast viability.

For optimal results, it is recommended to:

- Conduct a literature review for protocols established for the specific plant species or a closely related one.
- Empirically test a range of concentrations for both **Driselase** and Cellulase Onozuka (in combination with a pectinase).
- Optimize incubation time to maximize protoplast release while minimizing damage.
- Carefully control osmotic conditions throughout the isolation and washing steps to maintain protoplast integrity.

By systematically approaching the optimization of the enzymatic digestion step, researchers can significantly improve the yield and viability of plant protoplasts, paving the way for successful downstream applications.

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